molecular formula C11H13ClN2O3 B2679474 3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride CAS No. 2034153-28-9

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B2679474
CAS RN: 2034153-28-9
M. Wt: 256.69
InChI Key: DXQZKYRRELJKOT-UHFFFAOYSA-N
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Description

“3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O3. The oxazolidine ring, which is a part of this compound, is an important structural unit of many biologically active compounds .


Synthesis Analysis

The synthesis of functionalized oxazolidines often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

The oxazolidine ring is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It is an important structural unit of many biologically active compounds .


Chemical Reactions Analysis

In the synthesis of functionalized oxazolidines, a series of substrates were allowed to engage in a mild and straightforward reaction, giving good to excellent yields of the target products .

Scientific Research Applications

Oxazolidinone Derivatives in Asymmetric Catalysis

Oxazolidinone derivatives, due to their chiral nature and modular assembly, have found extensive use in asymmetric catalysis. They are synthesized from readily available chiral amino alcohols, offering a direct influence on the stereochemical outcomes of reactions. These compounds have been instrumental in a wide array of metal-catalyzed transformations, highlighting their versatility and success in synthetic chemistry (Hargaden & Guiry, 2009).

Hydantoin Derivatives and Their Importance

Hydantoin and its derivatives, including oxazolidine-2,4-dione structures, are key scaffolds in medicinal chemistry, supported by several drugs currently in use. These compounds exhibit a range of biological and pharmacological activities, making them significant for therapeutic and agrochemical applications. The versatility of hydantoin derivatives in synthesizing non-natural amino acids with potential medical applications underscores their importance in drug discovery and development (Shaikh et al., 2023).

Oxazolidinones as Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They are generally bacteriostatic against many significant human pathogens, including those resistant to other antibiotics. Linezolid, an oxazolidinone developed for clinical use, exemplifies the class's potential in treating infections caused by resistant gram-positive organisms. This highlights the ongoing interest in modifying the oxazolidinone nucleus for developing agents with greater potency and novel activity spectra (Diekema & Jones, 2000).

Future Directions

The future directions for research on “3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride” could involve exploring its potential biological activities, given that oxazolidine derivatives are often found in biologically active compounds . Further studies could also focus on optimizing the synthesis process and exploring new synthetic strategies.

properties

IUPAC Name

3-(2-amino-2-phenylethyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c12-9(8-4-2-1-3-5-8)6-13-10(14)7-16-11(13)15;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQZKYRRELJKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-2-phenylethyl)oxazolidine-2,4-dione hydrochloride

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